molecular formula C11H18N4OS B7531121 N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide

N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide

Cat. No. B7531121
M. Wt: 254.35 g/mol
InChI Key: UTCDVSUDEIXMEY-UHFFFAOYSA-N
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Description

N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide, also known as MTE-T, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTE-T is a thiadiazole derivative that has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Mechanism of Action

The exact mechanism of action of N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide is not fully understood. However, it has been proposed that N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide exerts its biological effects by modulating various signaling pathways in the body. For example, N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cellular homeostasis. N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide has been found to exhibit various biochemical and physiological effects in the body. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various diseases. N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide has been found to reduce oxidative stress and inflammation in the brain, which may help in the prevention and treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide for lab experiments is its broad range of biological activities, which makes it a potential candidate for the development of novel therapeutic agents. Moreover, the synthesis of N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide is relatively simple and can be carried out using readily available reagents. However, one of the limitations of N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide. One of the potential areas of research is the development of N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide, which may help in the development of more effective therapeutic agents. Moreover, the potential applications of N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide in the treatment of various diseases such as cancer, inflammation, and neurodegenerative diseases need to be explored further.

Synthesis Methods

The synthesis of N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide involves the reaction of 2-methylpiperidine with thiadiazole-5-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide.

Scientific Research Applications

N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Moreover, N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4OS/c1-9-4-2-3-6-15(9)7-5-12-11(16)10-8-13-14-17-10/h8-9H,2-7H2,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCDVSUDEIXMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCNC(=O)C2=CN=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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